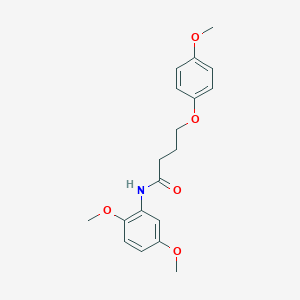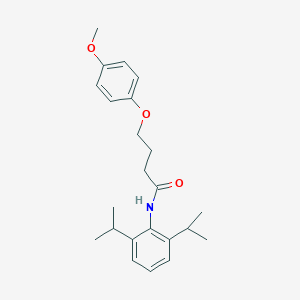![molecular formula C23H25ClN2O B284787 4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)
4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as CPQ and belongs to the class of cyclopenta[c]quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
CPQ has shown potential applications in medical research due to its ability to interact with biological systems. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. CPQ has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to have antitumor activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of CPQ is not fully understood, but it is believed to interact with various biological targets. CPQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. CPQ has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
CPQ has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CPQ has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, CPQ has been shown to decrease the levels of prostaglandin E2, which is involved in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CPQ has advantages and limitations for lab experiments. CPQ has shown potent biological activity in vitro and in vivo, which makes it a promising compound for medical research. However, CPQ has limited solubility in water, which can make it difficult to use in certain assays. CPQ also has limited stability in solution, which can affect its biological activity over time.
Zukünftige Richtungen
There are many future directions for research on CPQ. One direction is to study the structure-activity relationship of CPQ and its derivatives to identify compounds with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of CPQ in vivo to determine its potential as a therapeutic agent. Finally, CPQ can be studied for its potential applications in other areas of medical research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is a synthetic compound that has potential applications in medical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPQ and its derivatives can lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of CPQ involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-2-ethoxycarbonyl-1,2-dihydroquinoline. This intermediate is then reacted with cyclopentanone in the presence of sodium ethoxide to form CPQ. The yield of CPQ is around 50%, and the purity can be increased by recrystallization.
Eigenschaften
Molekularformel |
C23H25ClN2O |
|---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide |
InChI |
InChI=1S/C23H25ClN2O/c1-3-26(4-2)23(27)16-10-13-21-20(14-16)18-6-5-7-19(18)22(25-21)15-8-11-17(24)12-9-15/h5-6,8-14,18-19,22,25H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
CZGLGEGNYDKASX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)



![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)
![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)

![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)